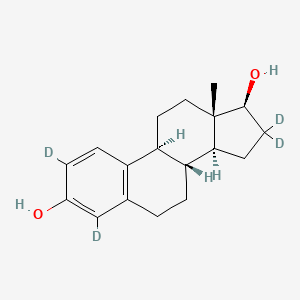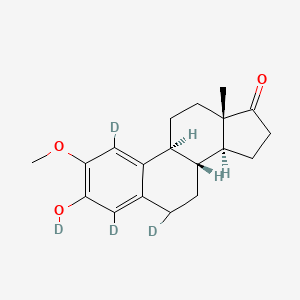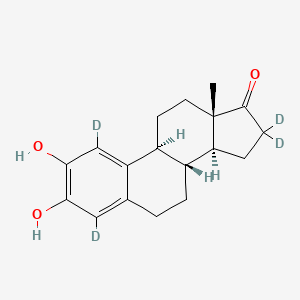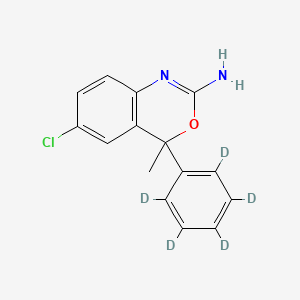
(±)-Prasugrel-d3(acetate-d3)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This would typically include the compound’s systematic name, other names it might be known by, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the conditions required for the reaction, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound undergoes. This could include its reactivity, the conditions required for its reactions, and the products of its reactions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.科学研究应用
Platelet Aggregation Inhibition : Prasugrel is known for its potent inhibition of platelet aggregation. It blocks the platelet P2Y12 receptor more effectively than its predecessor, clopidogrel, which is beneficial in preventing arterial blockages (Wang, Zhao, & Xu, 2010).
Metabolism and Elimination : The metabolism of Prasugrel in humans involves extensive processing, first by hydrolysis to a thiolactone, followed by ring opening to form its active metabolite. This process is crucial for its effectiveness as an antiplatelet agent (Farid et al., 2007).
Use in Acute Coronary Syndromes : Prasugrel, in combination with aspirin, is recommended for patients with acute coronary syndrome undergoing percutaneous coronary intervention (PCI), highlighting its significance in managing heart-related emergencies (Hill et al., 2010).
Pharmacokinetics in Different Age Groups : Research shows that the pharmacokinetics of prasugrel's active metabolite is consistent across different age groups, which is vital for its use in a diverse patient population (Small et al., 2009).
Biotransformation by Carboxylesterases : The conversion of prasugrel to its active metabolite involves human carboxylesterases, an essential step for its activation and subsequent antiplatelet action (Williams et al., 2008).
Comparison with Other Antiplatelet Agents : Studies have compared prasugrel with other antiplatelet agents like clopidogrel, showing its superior efficacy in preventing ischemic events in specific patient groups, such as those with diabetes mellitus (Angiolillo, Bates, & Bass, 2008).
安全和危害
This would involve a discussion of any safety concerns or hazards associated with the compound, such as its toxicity, flammability, or reactivity.
未来方向
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or further studies into its mechanism of action.
属性
CAS 编号 |
1127253-02-4 |
|---|---|
产品名称 |
(±)-Prasugrel-d3(acetate-d3) |
分子式 |
C20H17D3FNO3S |
分子量 |
376.46 |
纯度 |
95% by HPLC; 98% atom D |
相关CAS编号 |
150322-43-3 (unlabelled) |
同义词 |
(RS)-5-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridinin-2-yl Acetate |
标签 |
Prasugrel Impurities |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







